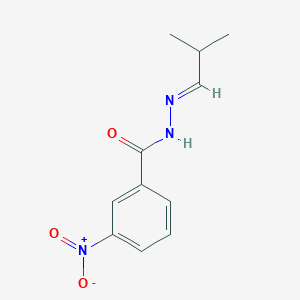
3-nitro-N'-(2-methylpropylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-N'-(2-methylpropylidene)benzohydrazide, also known as NBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of hydrazides, which are widely used in organic synthesis and medicinal chemistry. In
Scientific Research Applications
3-nitro-N'-(2-methylpropylidene)benzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3-nitro-N'-(2-methylpropylidene)benzohydrazide has been shown to exhibit antitumor, antiviral, and antimicrobial activities. 3-nitro-N'-(2-methylpropylidene)benzohydrazide has also been investigated for its potential as a fluorescent probe for detecting metal ions in aqueous solutions. In materials science, 3-nitro-N'-(2-methylpropylidene)benzohydrazide has been utilized as a building block for the synthesis of novel organic materials with interesting properties, such as luminescence and conductivity.
Mechanism of Action
The mechanism of action of 3-nitro-N'-(2-methylpropylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes or metabolic pathways in the target cells. 3-nitro-N'-(2-methylpropylidene)benzohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. 3-nitro-N'-(2-methylpropylidene)benzohydrazide has also been reported to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus, by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
3-nitro-N'-(2-methylpropylidene)benzohydrazide has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. 3-nitro-N'-(2-methylpropylidene)benzohydrazide has been reported to have no significant effect on the normal cell growth and viability, indicating its selectivity towards cancer cells. In addition, 3-nitro-N'-(2-methylpropylidene)benzohydrazide has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting its potential as a treatment for inflammatory diseases and pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-nitro-N'-(2-methylpropylidene)benzohydrazide is its ease of synthesis and availability, making it a convenient starting material for the synthesis of various organic compounds. 3-nitro-N'-(2-methylpropylidene)benzohydrazide also exhibits good stability under ambient conditions, which is important for its storage and handling. However, 3-nitro-N'-(2-methylpropylidene)benzohydrazide has some limitations in lab experiments, such as its low solubility in water and some organic solvents, which can affect its bioavailability and efficacy. In addition, 3-nitro-N'-(2-methylpropylidene)benzohydrazide can undergo oxidation under certain conditions, leading to the formation of unwanted byproducts.
Future Directions
There are several future directions for the research on 3-nitro-N'-(2-methylpropylidene)benzohydrazide. One of the areas of interest is the development of 3-nitro-N'-(2-methylpropylidene)benzohydrazide-based fluorescent probes for sensing metal ions in biological and environmental samples. Another direction is the investigation of 3-nitro-N'-(2-methylpropylidene)benzohydrazide as a potential therapeutic agent for the treatment of cancer and viral infections. Further studies are needed to elucidate the mechanism of action of 3-nitro-N'-(2-methylpropylidene)benzohydrazide and its effects on various cellular pathways. In addition, the optimization of the synthesis method and the exploration of new derivatives of 3-nitro-N'-(2-methylpropylidene)benzohydrazide could lead to the discovery of novel compounds with improved properties.
Synthesis Methods
The synthesis of 3-nitro-N'-(2-methylpropylidene)benzohydrazide involves the reaction of 3-nitrobenzohydrazide with isobutyraldehyde in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to 3-nitro-N'-(2-methylpropylidene)benzohydrazide using a reducing agent such as sodium borohydride. The yield of 3-nitro-N'-(2-methylpropylidene)benzohydrazide can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-[(E)-2-methylpropylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C11H13N3O3/c1-8(2)7-12-13-11(15)9-4-3-5-10(6-9)14(16)17/h3-8H,1-2H3,(H,13,15)/b12-7+ |
InChI Key |
MJSGZRMGVIWQGW-KPKJPENVSA-N |
Isomeric SMILES |
CC(C)/C=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
SMILES |
CC(C)C=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![N-(2-methoxy-5-nitrophenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B230141.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

